8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide is a chemical compound with significant interest in medicinal chemistry and pharmacology. It is classified as a member of the benzoazepine family, which are bicyclic compounds characterized by a benzene ring fused to a seven-membered nitrogen-containing ring. This compound is primarily studied for its potential biological activities and therapeutic applications.
The compound has a molecular formula of and a molecular weight of approximately 226.11 g/mol. Its CAS number is 223915-77-3, and it is recognized in various chemical databases such as PubChem and ChemSpider . The compound falls under the classification of organic compounds due to its carbon-based structure and contains halogen (bromine) as well as nitrogen atoms.
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide can be achieved through several methods, typically involving multi-step organic reactions.
The detailed reaction conditions (temperature, time, solvents) and yields are typically documented in synthetic chemistry literature but are not specified in the current sources .
The molecular structure of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide features a bicyclic framework with a bromine atom at position 8 of the benzoazepine ring. The nitrogen atom in the amine group contributes to its basicity and potential interactions in biological systems.
Key structural data includes:
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide can participate in various chemical reactions typical for amines and halogenated compounds:
Reactions involving this compound are often conducted under controlled conditions to ensure selectivity and yield efficiency .
The mechanism of action for compounds like 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide often involves interaction with specific biological targets such as receptors or enzymes. While specific studies on this compound's mechanism may be limited, similar compounds have shown:
Quantitative data on binding affinities or inhibition constants are necessary for a comprehensive understanding but may not be readily available for this specific compound .
The physical properties of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide include:
Chemical properties include:
Relevant data indicate that the compound has good bioavailability and permeability characteristics which are essential for pharmacological applications .
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide has potential applications in:
Research continues to explore its full potential in various scientific domains .
The synthesis of the tetrahydrobenzo[c]azepine core represents a critical foundational step in accessing the target compound. Two principal ring-closure strategies dominate contemporary approaches: intramolecular Friedel-Crafts alkylation and Bohlmann-Rahtz cyclization. The Friedel-Crafts method employs Lewis acids (e.g., AlCl₃ or polyphosphoric acid) to facilitate electrophilic cyclization of linear precursors such as 3-(3-bromophenyl)propylamino derivatives. This method yields the seven-membered azepine ring but often requires harsh conditions (>120°C) and exhibits moderate efficiency (45-65% yields) due to competing polymerization [8]. Alternatively, Bohlmann-Rahtz cyclization utilizes ethyl acetoacetate derivatives condensed with amino-aldehydes under acidic conditions, enabling milder reaction temperatures (80-90°C) and improved regiocontrol. This method achieves superior ring-closure efficiency (70-85%) by minimizing carbocation rearrangements, though it necessitates additional steps to functionalize the 5-position for subsequent amination [4]. Recent advances incorporate flow-chemistry techniques to enhance reaction kinetics and scalability, reducing cyclization times from hours to minutes while maintaining yields >75% [8].
Table 1: Comparative Analysis of Tetrahydrobenzo[c]azepine Ring-Closure Methods
Strategy | Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Friedel-Crafts Alkylation | AlCl₃, 120-140°C | 45-65% | Simple precursors | Polymerization side reactions |
Bohlmann-Rahtz Cyclization | AcOH, 80-90°C | 70-85% | Regioselectivity control | Multi-step functionalization |
Flow-Chemistry Enhanced | PPA, 100°C, <10 min | >75% | Rapid cyclization, scalability | Specialized equipment required |
Regioselective bromination at the C8 position of the tetrahydrobenzo[c]azepine scaffold is governed by electronic and steric factors. The electron-rich ortho-position relative to the azepine nitrogen exhibits heightened nucleophilicity, facilitating electrophilic aromatic substitution (SEAr). Traditional methods employ molecular bromine (Br₂) in dichloromethane or acetic acid, achieving moderate selectivity (8- vs 6-bromination ratio: 4:1 to 7:1) but suffering from overbromination and reduced functional group tolerance [9]. Modern catalytic approaches leverage N-bromosuccinimide (NBS) with Lewis acid catalysts (e.g., FeCl₃ or I₂), enhancing C8 selectivity to >20:1 through in situ bromonium ion complexation. Mechanistic studies reveal that I₂ coordination with the azepine nitrogen electronically deactivates the C6 position, directing electrophiles to C8 [1]. For substrates with acid-sensitive functionalities, electrochemical bromination using NaBr electrolytes affords 8-bromo derivatives in 80-92% yield with near-exclusive regioselectivity (>99:1), as confirmed by HPLC and ¹H-NMR analysis [9]. The bromine atom’s orientation is unequivocally established via X-ray crystallography of intermediates, confirming substitution at the sterically accessible C8 site [1] [7].
Table 2: Bromination Methods for C8 Functionalization
Bromination Agent | Catalyst/Additive | Selectivity (8-:6-isomer) | Yield | Key Insight |
---|---|---|---|---|
Br₂ | None | 4:1 to 7:1 | 60-75% | Overbromination in electron-rich systems |
NBS | FeCl₃ (10 mol%) | >20:1 | 85-90% | Lewis acid blocks C6 via N-complexation |
NBS | I₂ (5 mol%) | >50:1 | 88-92% | Iodine directs via steric/electronic dual control |
NaBr | Electrochemical | >99:1 | 80-92% | pH-controlled, avoids cationic intermediates |
Functionalization of the 5-position with an amine group proceeds via activation of the C5 carbon as a carbonyl or halide electrophile. Nucleophilic substitution requires synthesizing 5-bromo-8-bromotetrahydrobenzo[c]azepine intermediates, where bromide displacement with ammonia or phthalimide under high pressure (5-10 atm) yields primary amines. However, this route suffers from elimination side products (30-40% yield) and limited scalability due to the azepine ring’s strain-induced instability [9]. The reductive amination pathway proves superior: ketone intermediates (e.g., 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one) react with ammonium acetate in the presence of NaBH₃CN or ZnCl₂-activated borane. This method achieves 75-90% yields by circumstituting unstable halide intermediates and operates efficiently at ambient pressure [8]. Critical to success is the in situ protection of the secondary azepine nitrogen using Boc₂O, which prevents over-alkylation. Post-amination deprotection with HBr/acetic acid simultaneously generates the dihydrobromide salt, streamlining purification. NMR kinetics confirm reductive amination proceeds 5× faster than nucleophilic substitution due to the carbonyl’s reduced steric hindrance relative to the C5-bromide [6] [9].
Dihydrobromide salt formation enhances the physicochemical stability and crystallinity of the target amine. The protonation state is governed by the compound’s basicity: the primary amine (pKa ≈ 10.8) and azepine nitrogen (pKa ≈ 8.2) both undergo protonation in HBr-saturated ethanol, forming a crystalline [H₃L]²⁺·2Br⁻ species. This salt exhibits superior hygroscopic resistance (<0.1% moisture uptake at 40% RH) compared to monohydrobromide or free-base forms, which absorb >2% water under identical conditions [5]. Crystallization employs anti-solvent diffusion: saturated HBr/isopropanol solutions layered with diethyl ether yield prismatic crystals within 24 hours. X-ray powder diffraction (XRPD) analyses confirm a monoclinic P2₁/c crystal lattice stabilized by N–H···Br and C–H···Br hydrogen bonds, with Br⁻ ions bridging protonated nitrogens [6] [9]. For scale-up, pH-controlled crystallization at 2.5–3.0 ensures stoichiometric dihydrobromide formation, monitored by in situ Raman spectroscopy. The resultant salt demonstrates >98.5% purity by HPLC and retains crystallinity after 12 months at 25°C, underscoring its role in mitigating decomposition pathways [5] [9].
Table 3: Dihydrobromide Salt Crystallization and Stability Parameters
Crystallization Method | Solvent System | Crystal Form | Purity (HPLC) | Long-Term Stability |
---|---|---|---|---|
Anti-solvent Diffusion | HBr/IPA + Et₂O | Prismatic | >98.5% | >24 months at -20°C |
pH-Controlled Cooling | H₂O/IPA (pH 2.5–3.0) | Needles | 97.0–99.0% | 12 months at 25°C |
Evaporative Crystallization | MeOH/HBr (g) | Plates | 95.5–97.5% | Degrades at >40°C |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: